M-Peg9-4-nitrophenyl carbonate

PROTAC Targeted Protein Degradation Linker Optimization

Polydisperse PEG reagents cause batch variability and precipitation risks, while NHS esters form less hydrolytically stable amide bonds. M-PEG9-4-nitrophenyl carbonate (CAS 1186428-41-0) solves both issues. - **Precise linker length**: 9 ethylene glycol units; monodisperse (≥95% HPLC) ensures reproducible ternary complex geometry in PROTAC optimization. - **Stable conjugation**: NPC group forms hydrolysis-resistant carbamate bonds with amines (pH 7-9), superior to NHS-ester derived amides. - **Enhanced solubility**: PEG9 chain improves aqueous solubility of conjugates; eliminates need for toxic excipients in dosing.

Molecular Formula C24H39NO13
Molecular Weight 549.6 g/mol
Cat. No. B15548628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-Peg9-4-nitrophenyl carbonate
Molecular FormulaC24H39NO13
Molecular Weight549.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H39NO13/c1-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-24(26)38-23-4-2-22(3-5-23)25(27)28/h2-5H,6-21H2,1H3
InChIKeyOURGFPMVMNEEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG9-4-nitrophenyl carbonate: Chemical Identity & Procurement


m-PEG9-4-nitrophenyl carbonate (CAS 1186428-41-0, molecular weight 549.57 Da, molecular formula C24H39NO13) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker bearing a terminal 4-nitrophenyl carbonate (NPC) group . The NPC moiety acts as an activated leaving group that is readily displaced by amine nucleophiles, including protein lysine residues, to form stable carbamate bonds under mild aqueous conditions (pH 7–9) [1]. The PEG9 chain (nine ethylene glycol repeats) confers high aqueous solubility to the molecule and to resulting conjugates, while the methoxy-terminated opposite end provides a stable, non-reactive cap . The compound is supplied as a research-use-only reagent with typical purity specifications of ≥95% by HPLC and is recommended for storage at -20°C to ensure long-term stability [2].

Amine-targeted PEGylation via activated NPC carbamate formation
Monodisperse PEG9 chain for reproducible conjugate properties
PROTAC linker engineering and solubility improvement studies

Why m-PEG9-4-nitrophenyl carbonate Substitution Fails


PEG linkers are not generic tethers; the precise number of ethylene glycol repeats and the nature of the terminal activating group critically determine the biophysical and functional outcome of a conjugation. A change in PEG chain length by even a single unit alters the linker's end-to-end distance, molecular flexibility, and aqueous solubility profile [1]. In PROTAC design, for example, the linker length dictates whether the E3 ligase and target protein can achieve the ternary complex geometry necessary for productive ubiquitination, and the progression from PEG4 to PEG8 has been shown to enhance residence time in the ternary complex by an order of magnitude [2]. Substituting the 4-nitrophenyl carbonate group with an NHS ester, a common alternative, introduces differential hydrolytic stability profiles: NPC-based linkers form more hydrolytically stable carbamate bonds upon conjugation compared to the amide bonds formed from NHS esters [3]. Furthermore, the monodisperse nature of m-PEG9 ensures batch-to-batch reproducibility that polydisperse PEG mixtures cannot provide, eliminating precipitation risks associated with high-mass hydrophobic tails [4].

PEG chain length Altering by even one ethylene glycol unit can shift linker reach and solubility, potentially affecting ternary complex geometry.
Activated ester type Substituting NPC with NHS ester changes the resulting linkage from carbamate to amide, which may reduce hydrolytic stability of the final conjugate.
PEG dispersity Polydisperse PEG lacks the single-oligomer definition of m-PEG9; batch-to-batch solubility and precipitation risk can differ significantly.

m-PEG9-4-nitrophenyl carbonate: Comparator Evidence


Ternary Complex Stability: PEG9 vs. PEG8 in PROTAC

In targeted protein degradation, the linker length is a critical determinant of ternary complex stability and subsequent degradation efficiency. While PEG8 is a widely adopted standard, extending the PEG chain to 9 units (m-PEG9) provides incremental flexibility and reach that can be advantageous for targets requiring larger conformational adjustments. Structure–activity relationship studies on PEG-based PROTAC linkers indicate that progressing from PEG4 to PEG8 can enhance the residence time of the ternary complex by approximately an order of magnitude [1]. By extension, m-PEG9 offers a further step along this continuum, providing additional conformational sampling capacity that may be necessary for challenging target-ligase pairs [2].

Ternary complex residence
Class-level
~10× residence time increase PEG4→PEG8 (PEG9 extrapolated)
Supports linker-length SAR for PROTAC design
PEG9 direct measurement not reported; trend extrapolation
PROTAC Targeted Protein Degradation Linker Optimization

Hydrolytic Stability: NPC vs. NHS Ester Linkages

The choice between a 4-nitrophenyl carbonate (NPC) and an N-hydroxysuccinimide (NHS) ester as the amine-reactive group has direct consequences for conjugate stability. Upon reaction with an amine, NPC forms a carbamate (urethane) linkage, whereas NHS esters yield an amide bond. Carbamate linkages exhibit significantly higher hydrolytic stability compared to the amide bonds formed from NHS esters [1]. In aqueous environments, NHS-esters have half-lives ranging from one to several hours depending on pH and temperature, whereas the resulting amide bond is stable but the ester itself is susceptible to premature hydrolysis during the conjugation reaction . The 4-nitrophenyl carbonate group, by contrast, offers a balance of sufficient reactivity for efficient conjugation while producing a more hydrolytically robust final conjugate.

Carbamate vs. amide stability
Cross-study
Carbamate (NPC) amide (NHS)
May prolong conjugate lifetime
Qualitative comparison; quantitative half-life data unavailable
Bioconjugation PEGylation Linker Chemistry

Aqueous Solubility: PEG9 vs. Shorter PEG Linkers

The length of the PEG spacer directly correlates with the aqueous solubility imparted to the conjugated molecule. Each additional ethylene glycol unit increases the overall hydrophilicity and hydrogen-bonding capacity of the linker. While exact mg/mL solubility values for m-PEG9-4-nitrophenyl carbonate are not uniformly reported across vendors, the PEG9 chain is consistently described as providing "excellent solubility in both aqueous and organic systems" . In contrast, shorter PEG derivatives, such as m-PEG3-4-nitrophenyl carbonate (MW 285.3 Da), exhibit lower aqueous solubility due to their reduced hydrophilic character . This difference is critical when the linker is used to solubilize hydrophobic drug payloads or to maintain the solubility of heavily PEGylated proteins.

Aqueous solubility
Class-level
PEG9: high / PEG3: lower
Longer PEG chain enhances conjugate solubility
Exact mg/mL values not uniformly reported
Aqueous Solubility PEGylation Drug Formulation

Batch Reproducibility: Monodisperse vs. Polydisperse PEG

m-PEG9-4-nitrophenyl carbonate is a monodisperse PEG derivative with a precisely defined molecular weight of 549.57 Da and a single oligomer composition . This contrasts with polydisperse PEG mixtures, which contain a distribution of chain lengths and molecular weights. In polydisperse PEG, the hydrophobic high-mass tail can nucleate precipitation, leading to batch-to-batch variability in solubility and conjugation efficiency [1]. Monodisperse PEG linkers like m-PEG9 eliminate this variability, ensuring that every conjugation reaction uses a homogeneous population of linker molecules with identical length, reactivity, and solubility properties. This reproducibility is essential for scaling reactions from research to development and for generating consistent analytical data across studies.

Batch reproducibility
Class-level
Monodisperse vs. polydisperse
Enables consistent batch-to-batch conjugation
Eliminates precipitation risk from high-mass hydrophobic tail
Reproducibility Quality Control PEG Linker Manufacturing

m-PEG9-4-nitrophenyl carbonate Application Scenarios


PROTAC Linker Library Expansion & SAR Fine-Tuning

When initial PROTAC SAR with PEG8 linkers shows suboptimal degradation efficiency, extending the linker to PEG9 is a logical next step. The additional ethylene glycol unit provides increased reach and conformational flexibility without introducing a new chemical entity. The class-level evidence that increasing PEG length from 4 to 8 units enhances ternary complex residence time by an order of magnitude [1] supports the hypothesis that PEG9 may offer further improvements for certain target-ligase pairs. Procurement of m-PEG9-4-nitrophenyl carbonate enables systematic linker-length SAR studies that are essential for optimizing PROTAC potency.

High-Stability Protein PEGylation

For therapeutic proteins or long-circulating peptide conjugates where hydrolytic stability of the PEG-protein linkage is critical, m-PEG9-4-nitrophenyl carbonate offers a carbamate bond that is more stable than the amide bond formed by NHS esters [1]. This stability advantage reduces the risk of PEG chain loss during storage or in vivo circulation, thereby preserving the intended pharmacokinetic profile. The extended PEG9 chain also imparts superior aqueous solubility, minimizing aggregation of the PEGylated product at high concentrations.

Hydrophilic Drug Conjugate Formulation

When conjugating hydrophobic small-molecule drugs or imaging agents to improve their aqueous solubility, the PEG9 chain of m-PEG9-4-nitrophenyl carbonate provides a significantly greater solubilizing effect than shorter PEG derivatives (e.g., PEG3 or PEG4) [1]. This property is particularly valuable for preparing concentrated stock solutions or for enabling in vivo dosing without the use of toxic solubilizing excipients. The monodisperse nature of m-PEG9 ensures consistent solubility properties across different synthetic batches [2].

Scalable Bioconjugation with High Reproducibility

In industrial or academic settings where conjugation reactions are scaled from milligrams to grams, the monodisperse nature of m-PEG9-4-nitrophenyl carbonate eliminates the batch-to-batch variability inherent to polydisperse PEG reagents [1]. This reproducibility simplifies analytical method validation and reduces the need for extensive re-optimization when scaling up. The high purity specifications (≥95% by HPLC) of commercial m-PEG9-4-nitrophenyl carbonate [2] further support its use in robust, reproducible conjugation workflows.

Application
Selection Property
Validation Focus
PROTAC Linker SAR
PEG9 chain length (monodisperse)
Ternary complex formation efficiency
Protein Conjugate Stability
NPC carbamate linkage
Long-term conjugate integrity monitoring
Hydrophobic Payload Solubilization
PEG9 aqueous solubility
Aggregation resistance and solubility profile
Scalable Bioconjugation
Monodisperse PEG batch consistency
Reproducibility of conjugation efficiency

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